molecular formula C13H13NO5 B12379936 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid

2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid

Cat. No.: B12379936
M. Wt: 263.25 g/mol
InChI Key: AJINEEJVZAYBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol It is known for its unique structure, which includes a piperidine ring and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid typically involves the reaction of 4-(2,6-dioxo-3-piperidyl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Uniqueness: 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid stands out due to its unique combination of a piperidine ring and a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetic acid

InChI

InChI=1S/C13H13NO5/c15-11-6-5-10(13(18)14-11)8-1-3-9(4-2-8)19-7-12(16)17/h1-4,10H,5-7H2,(H,16,17)(H,14,15,18)

InChI Key

AJINEEJVZAYBCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.